molecular formula C8H4Cl2F2O2 B1461088 2,5-Dichloro-3-(difluoromethoxy)benzaldehyde CAS No. 1803712-06-2

2,5-Dichloro-3-(difluoromethoxy)benzaldehyde

Cat. No.: B1461088
CAS No.: 1803712-06-2
M. Wt: 241.02 g/mol
InChI Key: IACIFUOODCHQTE-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(difluoromethoxy)benzaldehyde is a chemical building block of interest in medicinal and organic chemistry research. This compound features a benzaldehyde core functionalized with chlorine atoms at the 2 and 5 positions and a difluoromethoxy group at the 3 position, a motif present in biologically active molecules . The distinct electron-withdrawing properties of the chlorine and difluoromethoxy substituents make this aldehyde a valuable intermediate for constructing more complex heterocyclic systems and active pharmaceutical ingredients (APIs). Compounds with similar structural features, particularly the difluoromethoxy substitution, have been investigated for their therapeutic potential. Patent literature indicates that fluoroalkoxy-substituted benzamides can act as potent and selective inhibitors of cyclic nucleotide phosphodiesterase (PDE) enzymes . Specifically, PDE4 inhibitors are a major area of research for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma . As a result, this benzaldehyde derivative serves as a key synthetic precursor in the exploration of new chemical entities for pharmaceutical development. Researchers can utilize the aldehyde group for various transformations, including condensation reactions to form imines or heterocycles, or reduction to the corresponding alcohol. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-3-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(10)6(2-5)14-8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACIFUOODCHQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-3-(difluoromethoxy)benzaldehyde is an aromatic aldehyde characterized by the presence of two chlorine atoms and a difluoromethoxy group. This unique structural configuration contributes to its distinct chemical reactivity and potential biological activities, particularly in medicinal chemistry and organic synthesis. The compound has garnered attention for its possible therapeutic applications, including its interactions with various biological targets.

The molecular formula of this compound is C9_{9}H6_{6}Cl2_{2}F2_{2}O. Its structure can be represented as follows:

Property Value
Molecular Weight236.05 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound may exhibit significant biological activity through various mechanisms. The presence of electronegative fluorine and chlorine atoms enhances its binding affinity to biological macromolecules, potentially influencing enzyme inhibition and protein-ligand interactions.

Enzyme Inhibition

The compound's unique substituents may enhance its potential as an enzyme inhibitor. Research on related compounds has shown that modifications in the aromatic ring can significantly alter enzyme activity. For example, the incorporation of difluoromethoxy groups has been linked to increased potency in inhibiting specific enzymes involved in metabolic pathways .

Case Studies

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

  • Antifungal Activity : Similar compounds have been evaluated for antifungal properties, showing notable effectiveness against various fungal strains. These findings suggest that this compound may warrant further investigation in antifungal drug development .
  • Antimalarial Properties : Analogous pyrazole derivatives have exhibited significant antimalarial activity in vitro against chloroquine-resistant strains of Plasmodium falciparum. The structural modifications in these compounds highlight the importance of substituent positioning on biological efficacy .

The mechanism of action for this compound involves interactions with specific molecular targets that modulate biochemical pathways. The difluoromethoxy group is believed to play a crucial role in enhancing the compound's reactivity and selectivity towards these targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Property 2,5-Dichloro-3-(difluoromethoxy)benzaldehyde (Target) 4-(Difluoromethoxy)-3-methoxybenzaldehyde 2,5-Dichloro-3,6-difluorobenzaldehyde
Molecular Formula C₇H₃Cl₂F₂O₂ (inferred) C₈H₆F₂O₃ C₇H₂Cl₂F₂O
Molecular Weight (g/mol) ~228 188.13 210.99
Substituents 2-Cl, 5-Cl, 3-OCHF₂ 3-OCH₃, 4-OCHF₂ 2-Cl, 5-Cl, 3-F, 6-F
Log S (Solubility) Estimated < -2.5 -2.2 Not reported
GI Absorption Moderate (inferred) High Not reported

Research Findings and Implications

  • Electron-Withdrawing Effects : Chlorine and -OCHF₂ groups in the target compound reduce electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to methoxy-containing analogs .
  • Biological Interactions : The target’s chlorine atoms may enhance binding to hydrophobic enzyme pockets, while -OCHF₂ could mimic metabolically stable bioisosteres (e.g., replacing -OCH₃ in drugs) .
  • Synthetic Challenges: Introducing -OCHF₂ at position 3 may require careful optimization to avoid side reactions, as seen in ’s use of K₂CO₃ to deprotonate phenolic intermediates .

Preparation Methods

Difluoromethoxylation of Hydroxylated Benzaldehydes

A patented synthesis method for related compounds such as 3-hydroxyl-4-difluoromethoxybenzaldehyde uses 3,4-dihydroxybenzaldehyde as starting material. The difluoromethylation reagent is solid sodium chlorodifluoroacetate, which reacts in the presence of alkali to selectively introduce the difluoromethoxy group:

  • Reaction conditions: Molar ratio of 3,4-dihydroxybenzaldehyde : alkali : sodium chlorodifluoroacetate = 1 : 0.5-1 : 1.5-2.
  • Temperature: 60–120°C.
  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), water, or their mixtures.
  • Outcome: High yield of the difluoromethoxylated benzaldehyde intermediate, which can be further functionalized.

This method provides a robust route to introduce the difluoromethoxy group onto aromatic rings bearing hydroxyl substituents.

Chlorination and Functional Group Manipulation

For the preparation of 2,5-dichloro derivatives, chlorination is performed on appropriately substituted aromatic intermediates. For example, 2,5-dichloro-4,6-dimethylnicotinonitrile derivatives have been synthesized via chlorination followed by nitrile and amide transformations under controlled conditions.

Although direct chlorination methods for this compound are less explicitly detailed, analogous aromatic chlorination protocols typically use reagents such as sulfuryl chloride or N-chlorosuccinimide under mild conditions to achieve regioselective dichlorination.

Detailed Research Findings on Synthetic Route to Difluoromethoxybenzaldehyde Derivatives

A detailed study related to Roflumilast impurities provides a multi-step synthetic route for difluoromethoxybenzaldehyde derivatives, which are structurally close to this compound:

Step Reaction Description Reagents & Conditions Yield & Product Characteristics
1 Preparation of 3,4-Di(difluoromethoxy)benzaldehyde React 3,4-dihydroxybenzaldehyde with potassium carbonate and difluoromethylating agent in DMF at 90-100°C for 3 hours Yield: 11 g; Yellow liquid; Mass (m/z): 238 [M]+; IR and NMR confirm structure
2 Oxidation to 3,4-Di(difluoromethoxy)benzoic acid Treat aldehyde with aqueous KOH and hydrogen peroxide at 0-30°C, followed by acidification Yield: 5 g; White crystalline solid; M.P. 103-106°C; Mass (m/z): 253 [M-H]-
3 Conversion to benzoyl chloride intermediate React benzoic acid with thionyl chloride in toluene/DMF at 70-80°C Formation of acid chloride intermediate for further coupling
4 Coupling with amine derivatives React acid chloride with amine in DMF with potassium tert-butoxide at low temperature (0-5°C to 30°C) Formation of benzamide derivatives with high purity after workup

This route highlights the use of difluoromethoxy functionalization early in the synthesis, followed by oxidation and chlorination steps to prepare intermediates structurally related to this compound.

Reaction Conditions and Optimization

  • Temperature Control: Most steps require precise temperature control, typically between 0°C and 120°C, to ensure selectivity and prevent side reactions.
  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are preferred for difluoromethylation and coupling reactions due to their ability to stabilize reactive intermediates.
  • Reagent Stoichiometry: Careful molar ratios of difluoromethylation reagents and bases are crucial for high yields.
  • Purification: Column chromatography and crystallization are employed to isolate pure products, especially after difluoromethoxylation and acylation steps.

Summary Table of Preparation Parameters

Step Starting Material Reagents Solvent Temp (°C) Time Yield Notes
Difluoromethoxylation 3,4-Dihydroxybenzaldehyde Sodium chlorodifluoroacetate, Alkali DMF/DMSO 60-120 3 hrs High Key for introducing -OCF2H group
Oxidation to acid Difluoromethoxybenzaldehyde KOH, H2O2 Methanol/water 0-30 2 hrs Moderate Converts aldehyde to acid
Acid chloride formation Difluoromethoxybenzoic acid Thionyl chloride, DMF Toluene 70-80 2 hrs High Prepares intermediate for amide coupling
Amide coupling Acid chloride + amine Potassium tert-butoxide DMF 0-30 1-3 hrs High Final step for benzamide derivatives

Q & A

Q. What are common synthetic routes for 2,5-dichloro-3-(difluoromethoxy)benzaldehyde, and how can purity be optimized?

  • Methodological Answer : A typical route involves condensation of substituted benzaldehydes with chlorodifluoromethane under basic conditions. For example, a benzaldehyde derivative can react with chlorodifluoromethane (ClCF₂H) in the presence of NaOH and benzyltrimethylammonium chloride (BTMA) as a phase-transfer catalyst in a dioxane/water solvent system. Refluxing for 4–6 hours followed by solvent evaporation and recrystallization yields the product . Purity optimization requires gradient elution chromatography (e.g., ethyl acetate/petroleum ether) and validation via HPLC (>95% purity) .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Look for characteristic aldehyde proton signals (δ ~10.5 ppm) and difluoromethoxy splitting patterns (e.g., δ 7.42–7.76 ppm for aromatic protons) .
  • GC-MS : Confirm molecular ion peaks (exact mass: 227.046 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structure parameters (e.g., unit cell dimensions, space group) if single crystals are obtained .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The aldehyde group is prone to oxidation. Store under inert atmosphere (N₂/Ar) at 0–6°C in amber vials to prevent photodegradation. Monitor stability via periodic FT-IR to detect carbonyl oxidation (shift from ~1700 cm⁻¹ to ~1680 cm⁻¹ for carboxylic acids) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) to model transition states and Gibbs free energy profiles. For example:
  • Exchange-correlation : Becke’s 3-parameter functional (exact exchange + gradient corrections) to predict thermochemical accuracy (error <2.4 kcal/mol) .
  • Electron correlation : Apply the Lee-Yang-Parr (LYP) correlation functional to refine reaction barriers for difluoromethoxy group introduction .
    Computational results can guide solvent selection (e.g., dielectric constant of dioxane vs. DMF) and catalyst loading .

Q. How do researchers resolve discrepancies in reported spectral data for this compound?

  • Methodological Answer : Cross-validate using:
  • Multi-technique analysis : Compare NMR (δ values), HRMS (exact mass), and IR (functional group fingerprints) against computational predictions .
  • Isotopic labeling : Use deuterated analogs (e.g., 3,5-Difluorobenzoic-d₃ acid) to confirm peak assignments .
    Tabulate reference
TechniqueKey Peaks/ValuesReference
¹H NMR (CDCl₃)δ 10.54 (s, 1H, CHO)
GC-MSm/z 227.046 (M⁺)

Q. What catalytic systems enhance the selectivity of benzaldehyde derivatives in oxidation reactions?

  • Methodological Answer : Ce-based metal-organic frameworks (Ce-MOFs) show high selectivity for epoxidation over aldehyde formation. For example:
  • Reaction : Styrene → Styrene oxide (80% selectivity) vs. benzaldehyde (20%) using Ce-MOFs under mild conditions .
  • Mechanistic insight : Ce³⁺/Ce⁴⁺ redox cycles promote oxygen transfer, minimizing over-oxidation of the aldehyde group .

Q. How can mechanistic studies improve the synthesis of difluoromethoxy-containing analogs?

  • Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to probe the rate-determining step (e.g., SN2 vs. radical pathways for ClCF₂H insertion). For instance:
  • Isotope labeling : Replace CH₃CN with CD₃CN to study solvent effects on reaction kinetics .
  • Electron-withdrawing groups : Meta-substituents (e.g., -Cl) accelerate difluoromethoxy introduction by stabilizing transition states .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Discrepancies may arise from solvent polarity or leaving group effects. For example:
  • Polar aprotic solvents (DMF, DMSO): Favor SN2 pathways for Cl substitution, yielding higher regioselectivity .
  • Protic solvents (ethanol): Promote partial hydrolysis of the aldehyde group, reducing yields .
    Validate via control experiments with varying solvents and temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-(difluoromethoxy)benzaldehyde
Reactant of Route 2
2,5-Dichloro-3-(difluoromethoxy)benzaldehyde

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